3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The 3,4-dimethoxybenzyl and 4-methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidinone ring or the aromatic rings, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another well-known azetidinone with significant biological activity.
Cephalosporins: A class of antibiotics that also contain the azetidinone ring.
Uniqueness
3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of methoxy groups may enhance its solubility and interaction with biological targets.
Biological Activity
3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, which has garnered interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an azetidinone ring and methoxy-substituted aromatic groups. Its chemical formula is C18H22N2O3, and it can be depicted as follows:
1. Antimicrobial Activity
Research has indicated that azetidinone derivatives exhibit significant antimicrobial properties. A study showed that compounds with similar structures demonstrated high antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against a range of pathogens.
2. Anti-Cholinesterase Activity
A related area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally similar to this compound have shown promising AChE inhibitory activity with IC50 values ranging from 7.49 µM to 33.00 nM . This suggests that this compound may also possess similar biological activity.
3. Neuroprotective Effects
In vitro studies on related compounds have demonstrated neuroprotective effects by reducing apoptosis in neuronal cells subjected to ischemic conditions. The compounds were found to increase neuronal viability significantly, indicating a potential for neuroprotection . This aspect warrants further investigation for this compound.
The mechanisms underlying the biological activities of azetidinones often involve interactions with specific enzymes or receptors in biological pathways:
- Cholinesterase Inhibition : By inhibiting AChE, these compounds can enhance acetylcholine levels in synaptic clefts, thereby improving neurotransmission.
- Antimicrobial Mechanisms : Azetidinones may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of similar azetidinone derivatives:
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-amino-1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H22N2O4/c1-23-14-7-5-13(6-8-14)18-17(20)19(22)21(18)11-12-4-9-15(24-2)16(10-12)25-3/h4-10,17-18H,11,20H2,1-3H3 |
InChI Key |
XIHXRPLNNYKDAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)N |
Origin of Product |
United States |
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